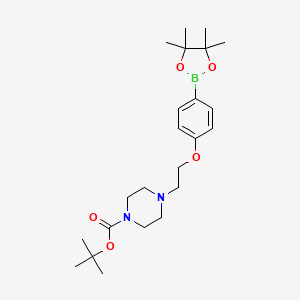

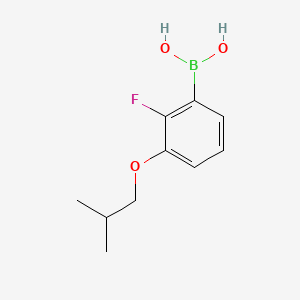

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an important intermediate in many biologically active compounds . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The molecular formula of the compound is C16H28BNO4 . The InChI code isInChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h8H,9-11H2,1-7H3 . Chemical Reactions Analysis

The compound is an important intermediate in the synthesis of many biologically active compounds .Physical And Chemical Properties Analysis

The molecular weight of the compound is 309.2 g/mol . The compound is solid in form .科学的研究の応用

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of complex organic molecules. Its boronate ester moiety is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal in constructing carbon-carbon bonds . This reaction is widely employed in the pharmaceutical industry for the synthesis of various drug molecules.

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group of this compound provides steric bulk, which can be advantageous in drug design to improve the pharmacokinetic properties of potential therapeutics . The piperazine ring is a common motif in many drugs and can act as a linker or a functional group modifier in drug molecules.

Material Science

The boronate ester functionality of this compound is useful in material science, particularly in the creation of polymers and novel materials. It can be used to introduce boron into polymers, which can confer flame retardant properties or enhance the material’s strength .

Catalysis

This compound can be used in catalysis research, especially in the development of organocatalysts. The boronate ester can coordinate with various metals, facilitating the creation of metal-organic frameworks (MOFs) that are used as catalysts in a variety of chemical reactions .

Agricultural Chemistry

In the field of agricultural chemistry, the tert-butyl group and the piperazine moiety can be functionalized to create compounds that act as herbicides or pesticides. The boronate ester can be used to modulate the bioavailability of these compounds in biological systems .

Bioconjugation and Labeling

The compound’s reactive boronate ester is valuable in bioconjugation techniques, where it can be used to label biomolecules like proteins or nucleic acids. This is particularly useful in fluorescent tagging for imaging and diagnostic purposes .

特性

IUPAC Name |

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37BN2O5/c1-21(2,3)29-20(27)26-14-12-25(13-15-26)16-17-28-19-10-8-18(9-11-19)24-30-22(4,5)23(6,7)31-24/h8-11H,12-17H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZDXKDNXDRWHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679673 |

Source

|

| Record name | tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate | |

CAS RN |

1310404-00-2 |

Source

|

| Record name | tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine](/img/no-structure.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)

![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)